molecular formula C12H15NO2 B8808361 3-Phenylamino-but-2-enoic acid ethyl ester

3-Phenylamino-but-2-enoic acid ethyl ester

Cat. No.: B8808361
M. Wt: 205.25 g/mol
InChI Key: NLGDIRPNWGZGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylamino-but-2-enoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butenoate backbone, with an aniline substituent at the 3-position

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-anilinobut-2-enoate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3

InChI Key

NLGDIRPNWGZGLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylamino-but-2-enoic acid ethyl ester typically involves the condensation of ethyl acetoacetate with aniline in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aniline, followed by dehydration to yield the final product. Common bases used in this reaction include sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylamino-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or saturated esters.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

3-Phenylamino-but-2-enoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Phenylamino-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar in structure but lacks the aniline substituent.

    Ethyl 3-phenyl-2-propenoate: Similar backbone but different substituents.

    Ethyl 3-anilino-2-propenoate: Similar structure but different position of the double bond.

Uniqueness

3-Phenylamino-but-2-enoic acid ethyl ester is unique due to the presence of both an ethyl ester group and an aniline substituent, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

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